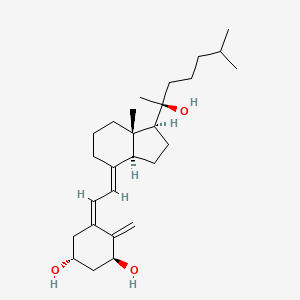
1a,20S-dihydroxyvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,20S-Dihydroxyvitamin D3 is a natural and bioactive metabolite of vitamin D3. It is known for its interaction with the vitamin D receptor, which plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and anti-inflammatory responses . This compound has garnered significant attention due to its potential therapeutic applications and unique biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1a,20S-dihydroxyvitamin D3 involves multiple steps. One of the key intermediates used in the synthesis is 1a,3b-diacetoxypregn-5-en-20-one. The synthesis process includes hydroxylation reactions facilitated by enzymes such as cytochrome P450 . The final product is obtained through a series of chemical transformations, including oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1a,20S-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Reduction: Used to convert intermediate compounds into the desired final product.
Substitution: Involves the replacement of specific functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The primary product formed from these reactions is this compound, which is characterized by its unique hydroxylation pattern and biological activity .
Applications De Recherche Scientifique
1a,20S-Dihydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of vitamin D analogs and supplements.
Mécanisme D'action
1a,20S-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor. This interaction stimulates the translocation of the receptor to the nucleus, where it regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation . The compound’s unique hydroxylation pattern allows it to modulate the activity of the vitamin D receptor differently compared to other vitamin D metabolites .
Comparaison Avec Des Composés Similaires
1a,25-Dihydroxyvitamin D3: Another bioactive metabolite of vitamin D3, known for its potent effects on calcium metabolism and immune modulation.
20S-Hydroxyvitamin D3: A precursor in the biosynthesis of 1a,20S-dihydroxyvitamin D3, with similar but less potent biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20S position, which imparts distinct biological properties. It exhibits similar potency to 1a,25-dihydroxyvitamin D3 in stimulating the vitamin D receptor but has different molecular interactions, leading to varied biological effects .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
RLDKSDBKVGPMKA-YAUUYYILSA-N |
SMILES isomérique |
CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES canonique |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
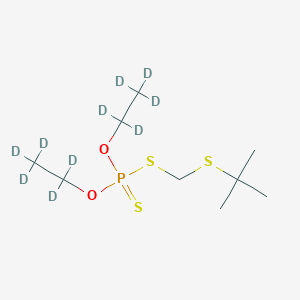
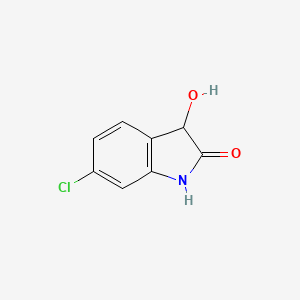
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
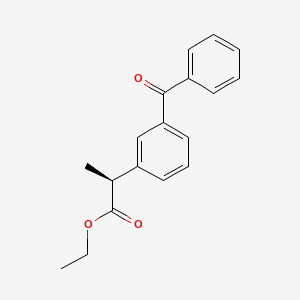
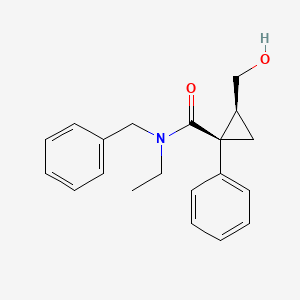
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
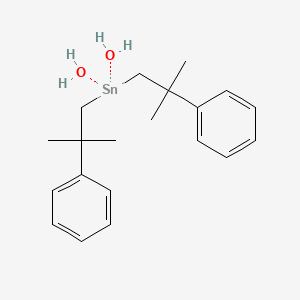
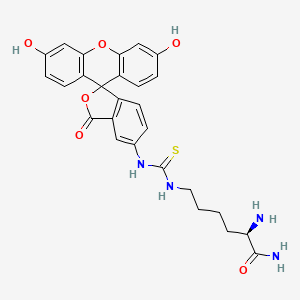
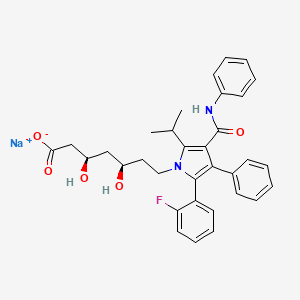
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
